Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is an organic compound with the molecular formula C15H30O9. It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate typically involves the reaction of a polyether with a methyl ester. One common method includes the esterification of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosanoic acid.
Reduction: Formation of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Employed in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in esterification reactions. These interactions can affect the compound’s solubility, reactivity, and ability to interact with biological molecules. The pathways involved include ester hydrolysis and ether cleavage, which can lead to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate: Known for its multiple ether linkages and terminal hydroxyl group.
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanol: Similar structure but with an alcohol group instead of a methyl ester.
Uniqueness
This compound is unique due to its combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Properties
Molecular Formula |
C15H30O9 |
---|---|
Molecular Weight |
354.39 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C15H30O9/c1-18-15(17)14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-14H2,1H3 |
InChI Key |
PCDOQWJSKJZYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.